molecular formula C23H24FNO4 B1663776 6-[[3-Fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one CAS No. 140841-32-3

6-[[3-Fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one

Cat. No. B1663776
M. Wt: 397.4 g/mol
InChI Key: SLZBEPLWGGRZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[[3-Fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one is a synthetic compound that belongs to the class of quinoline derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields. In

Scientific Research Applications

Fluorescence Applications

6-Methoxy-4-quinolone (6-MOQ) derivatives, such as 6-[[3-Fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one, show promising applications in fluorescence. These compounds exhibit strong fluorescence across a wide pH range in aqueous media, making them suitable for biomedical analysis. They are noted for their high stability against light and heat, and they retain their fluorescent properties even under varying pH conditions. This makes them valuable as fluorescent labeling reagents for detecting substances like carboxylic acids in biological systems (Hirano et al., 2004).

Antitumor Activity

Derivatives of 6-MOQ have been explored for their potential as antitumor agents. Certain analogues have shown significant inhibitory activity against various cancer cell lines. For instance, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one demonstrated selective inhibition of cancer cells, with minimal impact on normal biological functions of most enzymes. Its derivative exceeded the activity of standard drugs in certain cancer models, indicating its potential as a promising clinical candidate for cancer treatment (Chou et al., 2010).

Biological Sensing and Imaging

Quinoline derivatives, including 6-MOQ, have been utilized in developing sensors for biological applications. For example, specific quinoline-based compounds have been employed as fluorescent sensors for detecting metal ions like Al3+ and Zn2+ in biological systems. Their ability to form complexes with these ions and produce distinct color changes makes them valuable tools for biological imaging and sensing applications (Hazra et al., 2018).

Pharmaceutical Research

In the context of pharmaceutical research, 6-MOQ derivatives have been explored for their potential as drug candidates. They have been studied for their ability to inhibit key biological processes, such as tubulin polymerization, which is crucial in cancer cell proliferation. These compounds have shown promising antiproliferative activity toward human cancer cells, further indicating their potential in drug development for cancer therapy (Minegishi et al., 2015).

properties

CAS RN

140841-32-3

Product Name

6-[[3-Fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one

Molecular Formula

C23H24FNO4

Molecular Weight

397.4 g/mol

IUPAC Name

6-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one

InChI

InChI=1S/C23H24FNO4/c1-25-21-5-3-16(11-17(21)4-6-22(25)26)15-29-20-13-18(12-19(24)14-20)23(27-2)7-9-28-10-8-23/h3-6,11-14H,7-10,15H2,1-2H3

InChI Key

SLZBEPLWGGRZAY-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC1=O)C=C(C=C2)COC3=CC(=CC(=C3)C4(CCOCC4)OC)F

Canonical SMILES

CN1C2=C(C=CC1=O)C=C(C=C2)COC3=CC(=CC(=C3)C4(CCOCC4)OC)F

Other CAS RN

140841-32-3

synonyms

6-((3-fluoro-5-(4-methoxy-3,4,5,6-tetrahydro-2H-pyran-4-yl)phenoxy)methyl)-1-methylquinol-2-one
ICI D2138
ICI-D2138
ZD 2138

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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